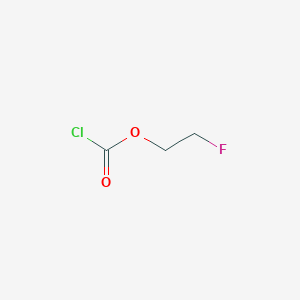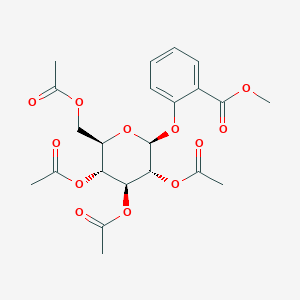![molecular formula C15H14Cl2N4O2S2 B105609 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride CAS No. 554403-08-6](/img/structure/B105609.png)
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride
Overview
Description
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride is a high affinity and selective full agonist of the serotonin 5-HT6 receptor. This compound has been extensively studied for its neuropharmacological properties, particularly its ability to modulate neurotransmitter levels in various regions of the brain. This compound has shown potential in preclinical models for the treatment of depression, anxiety, and obsessive-compulsive disorder .
Mechanism of Action
Target of Action
WAY-181187 hydrochloride is a high affinity and selective full agonist for the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the serotonin (5-hydroxytryptamine, 5-HT) receptor, which plays a significant role in neurotransmission in the central nervous system .
Mode of Action
WAY-181187 interacts with the 5-HT6 receptor, stimulating signal pathways such as cAMP, ERK1/2, and Fyn kinase through serotonin receptor activation . This interaction results in robust increases in extracellular GABA levels in various regions of the brain, including the frontal cortex, hippocampus, striatum, and amygdala .
Biochemical Pathways
The activation of the 5-HT6 receptor by WAY-181187 leads to an increase in extracellular GABA concentrations, a critical neurotransmitter for inhibitory signals in the brain .
Pharmacokinetics
It’s known that the compound can be administered subcutaneously .
Result of Action
The action of WAY-181187 has demonstrated preclinical efficacy in rodent models of depression, anxiety, and notably obsessive-compulsive disorder . It has also been shown to impair cognition and memory .
Action Environment
For instance, the neurochemical effects of WAY-181187 in the frontal cortex can be blocked by pretreatment with the 5-HT6 antagonist, SB-271046 .
Biochemical Analysis
Biochemical Properties
WAY-181187 hydrochloride mediates 5-HT6 receptor-dependent signal pathways, such as cAMP, Fyn, and ERK1/2 kinase . It interacts with these enzymes and proteins, triggering biochemical reactions that influence various cellular and molecular processes.
Cellular Effects
WAY-181187 hydrochloride has been shown to significantly increase extracellular GABA levels in the frontal cortex, hippocampus, striatum, and amygdala of rats . It does not affect concentrations in the nucleus accumbens or thalamus, and has modest to no effects on norepinephrine, serotonin, dopamine, or glutamate levels in these areas .
Molecular Mechanism
The molecular mechanism of action of WAY-181187 hydrochloride involves its binding to the 5-HT6 receptor, which leads to the activation of signal pathways such as cAMP, Fyn, and ERK1/2 kinase . This results in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It has been shown to induce robust increases in extracellular GABA levels in various brain regions of rats .
Dosage Effects in Animal Models
In animal models, the effects of WAY-181187 hydrochloride vary with different dosages. Acute administration of WAY-181187 hydrochloride at doses of 3-30 mg/kg significantly increased extracellular GABA concentrations without altering the levels of glutamate or norepinephrine .
Metabolic Pathways
It is known to interact with the 5-HT6 receptor, which is involved in various metabolic processes .
Preparation Methods
The synthesis of 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes an imidazo[2,1-b][1,3]thiazole ring system. The synthetic route typically involves the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole ring: This is achieved through a cyclization reaction involving appropriate precursors.
Attachment of the indole moiety: This step involves coupling the indole structure to the sulfonylated ring system.
Final modifications: Additional functional groups are introduced to complete the synthesis of WAY-181187.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This type of reaction involves replacing one functional group with another, which can be useful for modifying the compound’s activity or selectivity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride has been widely studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Some of its key research applications include:
Depression and Anxiety: Preclinical studies have shown that this compound can produce antidepressant-like and anxiolytic-like effects in animal models.
Obsessive-Compulsive Disorder: The compound has demonstrated efficacy in rodent models of obsessive-compulsive disorder, making it a potential candidate for further development in this area.
Neurotransmitter Modulation: This compound has been shown to increase extracellular levels of gamma-aminobutyric acid (GABA) in various brain regions, including the frontal cortex, hippocampus, striatum, and amygdala.
Comparison with Similar Compounds
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride is similar to other 5-HT6 receptor agonists, such as WAY-208466. Both compounds have high affinity and selectivity for the 5-HT6 receptor and produce similar neuropharmacological effects. this compound has been shown to have a more robust effect on gamma-aminobutyric acid levels in certain brain regions compared to WAY-208466 .
Similar Compounds
- WAY-208466
- SB-271046 (5-HT6 receptor antagonist used in studies to block the effects of this compound)
This compound’s unique ability to selectively increase gamma-aminobutyric acid levels in specific brain regions without significantly affecting other neurotransmitters sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNBHKWSECANPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554403-08-6 | |
| Record name | WAY-181187 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0554403086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WAY-181187 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGK56C5380 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)











